molecular formula C8H4ClN3 B6329639 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile CAS No. 1272758-19-6

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B6329639
CAS No.: 1272758-19-6
M. Wt: 177.59 g/mol
InChI Key: QHNAHHLNFBWXLH-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a chlorine atom at the 5-position and a cyano group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine with a suitable nitrile source under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is studied for its potential biological activities, including its ability to inhibit specific enzymes or receptors.

    Material Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but different positioning of the nitrogen atom in the pyridine ring.

    5-bromo-1H-pyrrolo[2,3-c]pyridine: Similar structure with a bromine atom instead of chlorine.

    5-chloro-1H-pyrrolo[3,2-c]pyridine: Different positioning of the nitrogen atom in the pyrrole ring.

Uniqueness

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-1-6-5(2-10)3-11-7(6)4-12-8/h1,3-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNAHHLNFBWXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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